2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile
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Overview
Description
2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile is a heterocyclic compound that features both thiophene and benzofuran rings. These structures are known for their significant roles in various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile typically involves the condensation of thiophene derivatives with benzofuran precursors. One common method involves the use of cyclobutanone oxime esters and enaminothiones, which undergo radical ring-opening and subsequent condensation to form the desired thiophene ring . The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases or modulate ion channels, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiopheneacetic acid and 2-thiophenemethanol share the thiophene ring structure and exhibit similar chemical reactivity.
Benzofuran Derivatives: Compounds like 2-benzofuranmethanol and 2-benzofuranacetic acid share the benzofuran ring structure and exhibit similar chemical reactivity.
Uniqueness
2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile is unique due to its combination of both thiophene and benzofuran rings, which allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets. This dual functionality makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H6N2OS |
---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-thiophen-2-yl-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C14H6N2OS/c15-7-10-4-9-5-13(14-2-1-3-18-14)17-12(9)6-11(10)8-16/h1-6H |
InChI Key |
WOQUXDKGJIVUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=CC(=C(C=C3O2)C#N)C#N |
Origin of Product |
United States |
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